磺化蓖麻油

描述

Sulfonated castor oil, also known as “Turkey Red Oil”, is derived from the castor plant Ricinus communis. It is a type of castor oil that is specially treated with a sulfate through a process called sulfonation . It is used in various formulations and applications due to its ability to completely disperse in water . It is used to emulsify colors, fragrance, and essential oils . It is also used in making water dispersible bath oils and personal care products .

Synthesis Analysis

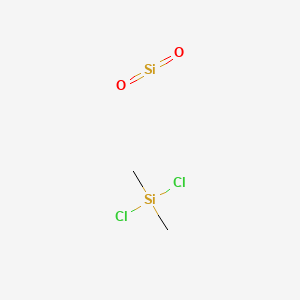

The synthesis of sulfonated castor oil involves the direct sulfonation of castor oil with sulfur trioxide (SO3) . The process is faster than the traditional process and requires fewer man-hours, making it more economical . The reaction occurs according to the stoichiometry of the batch or continuous process .Molecular Structure Analysis

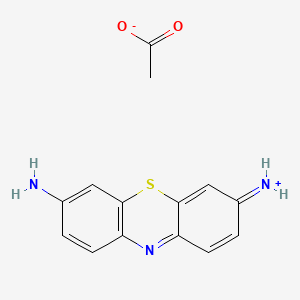

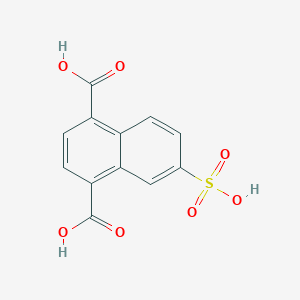

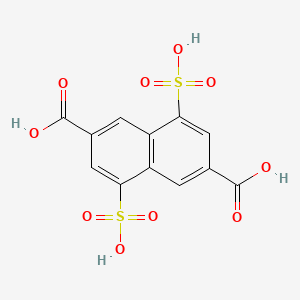

The molecular formula of sulfonated castor oil is C18H32Na2O6S . It is a sodium salt of castor oil, which has been sulfonated .Chemical Reactions Analysis

The main chemical reaction involved in the production of sulfonated castor oil is sulfonation, which is the reaction with sulfuric acid . This reaction results in sulfuric acid esters, in which the hydroxyl group of ricinoleic acid is esterified .Physical And Chemical Properties Analysis

Sulfonated castor oil has a density of 1.06 g/mL at 20 °C . It is known to have excellent water solubility and improved acid stability . The oil is of medium viscosity and is usually used in bath oil recipes along with fragrance or essential oils, or in shampoos .科学研究应用

在洗涤剂和皮肤病中的应用

磺化蓖麻油的皮肤病学应用潜力已得到探索。Lane 和 Blank(1941 年)的一项研究重点介绍了它作为皮肤病洗涤剂的用途,强调了它的清洁作用和酸性。这项研究表明磺化蓖麻油在皮肤病学应用中以及作为护肤品成分的潜力 (Lane & Blank, 1941)。

工业应用

在工业过程中,蓖麻油用三氧化硫磺化一直是研究的重点。Kremers(1971 年)描述了一种直接用 SO3 磺化蓖麻油的方法,该方法产生的产品颜色好、水溶性好、酸稳定性好。由于消除了废物,该工艺更经济、更环保 (Kremers, 1971)。

表面活性剂和乳化性能

磺化蓖麻油作为表面活性剂和乳化剂的用途已得到探索。舒宝(2010 年)和辛德(2007 年)都对磺化蓖麻油酸的合成进行了研究,证明了其有效的乳化和渗透能力,使其成为一种有用的阴离子表面活性剂。这些特性表明在包括纺织和化妆品在内的各个行业中都有应用 (何舒宝,2010); (王辛德,2007)。

在聚吡咯纳米球合成中的应用

杨和刘(2010 年)探讨了蓖麻油硫酸盐在聚吡咯纳米球合成中的作用。他们发现,随着蓖麻油硫酸盐比例的增加,这些纳米球的直径减小,它们在水中的分散稳定性增加。这项研究为纳米技术和材料科学领域开辟了新的途径 (Yang & Liu, 2010)。

提高茧煮制工艺

肖海波(2013 年)的研究表明磺化蓖麻油在改进茧煮制工艺中的应用。通过使用磺化蓖麻油和聚氧乙烯蓖麻油的复合助剂,他们观察到丝绸缫丝结果显着改善,突出了磺化蓖麻油在纺织加工中的潜力 (肖海波,2013)。

作用机制

Target of Action

Sulfonated castor oil (SCO) is primarily targeted towards the enhancement of methane storage in clathrate hydrates . It acts as a biosurfactant, altering the properties of the system it is introduced to . The primary targets of SCO are the hydroxyl groups present in the glyceryl ricinoleate, a major component of castor oil .

Mode of Action

The interaction of SCO with its targets involves a chemical reaction known as sulfonation. In this process, sulfur trioxide (SO3) is introduced to castor oil, reacting with the hydroxyl groups of glyceryl ricinoleate . This reaction results in the formation of SCO, which exhibits surfactant properties . The sulfonation process enhances the water solubility and acid stability of the castor oil .

Biochemical Pathways

The primary biochemical pathway affected by SCO is the sulfur cycle in oil reservoir environments . The sulfonation process involves the transfer of a sulfonate group from a universal sulfonate donor to an appropriate acceptor molecule . This process plays a significant role in the sulfur cycle of oil reservoirs .

Pharmacokinetics

It’s known that sco has excellent water solubility , which could potentially influence its absorption and distribution

Result of Action

The action of SCO results in enhanced methane storage in clathrate hydrates . It significantly increases the rate of methane hydrate formation, with a maximum of 76% water-to-hydrate conversion observed in a 0.1 wt % SCO solution under stirring conditions . Furthermore, SCO exhibits surfactant properties, including altering the wettability of surfaces .

Action Environment

The efficacy and stability of SCO are influenced by environmental factors such as temperature and the presence of other substances . For instance, the sulfonation reaction is typically maintained between 45-50°C . Additionally, the presence of dry air is necessary for the introduction of SO3 . The reaction environment and conditions can be varied to give a wide range of products having different solubility characteristics and combined SO3 content .

安全和危害

未来方向

Sulfonated castor oil has been used as an eco-friendly resource to develop novel biosurfactants for methane storage . It has shown high efficiency, reduced the time of hydrate formation, and significantly increased the conversion . This provides reliable evidence to synthesize efficient and environmentally friendly reagents based on castor oil to improve methane storage in the clathrate hydrate .

属性

IUPAC Name |

disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6S.2Na/c19-17(14-10-7-8-12-16-25(22,23)24)13-9-5-3-1-2-4-6-11-15-18(20)21;;/h5,9,17,19H,1-4,6-8,10-16H2,(H,20,21)(H,22,23,24);;/q;2*+1/p-2/b9-5-;;/t17-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHFRFNAIRYOIZ-WHYMNKIFSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CCC(CCCCCCS(=O)(=O)[O-])O)CCCC(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC/C=C\C[C@@H](CCCCCCS(=O)(=O)[O-])O)CCCC(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Na2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | Castor oil, sulfated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

8002-33-3 | |

| Record name | Castor oil, sulfated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Castor oil, sulfated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)

![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)

![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)

![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)